molecular formula C6H9N3O2 B1196162 N(4)-Methoxy-5-methylcytosine CAS No. 66735-56-6

N(4)-Methoxy-5-methylcytosine

Cat. No.: B1196162
CAS No.: 66735-56-6
M. Wt: 155.15 g/mol
InChI Key: DSZCTEKQKSQZDR-UHFFFAOYSA-N
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Description

N(4)-Methoxy-5-methylcytosine is a cytosine derivative featuring a methoxy group at the N4 position and a methyl group at the C5 position of the pyrimidine ring. The N4-methoxy substitution introduces steric and electronic changes that may influence base pairing, enzymatic recognition, or stability compared to canonical or methylated cytosine analogs.

Properties

CAS No.

66735-56-6

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

6-(methoxyamino)-5-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C6H9N3O2/c1-4-3-7-6(10)8-5(4)9-11-2/h3H,1-2H3,(H2,7,8,9,10)

InChI Key

DSZCTEKQKSQZDR-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)N=C1)NOC

Canonical SMILES

CC1=C(NC(=O)N=C1)NOC

Other CAS No.

66735-56-6

Synonyms

MOMC
N(4)-methoxy-5-methylcytosine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and research-based differences between N(4)-Methoxy-5-methylcytosine and related cytosine derivatives:

Compound Substituents Molecular Weight (g/mol) CAS Number Biological/Research Role Detection Methods Key Research Findings
This compound N4-methoxy, C5-methyl Not reported Not available Hypothetical: May resist bisulfite conversion or disrupt methylation-associated protein binding. Likely requires MS or specialized assays No direct studies; inferred stability from methoxy group .
5-Methylcytosine (5mC) C5-methyl 126.11 554-01-8 DNA methylation, gene silencing, genomic imprinting . Bisulfite sequencing, HPLC, MS Oxidized by Tet enzymes to 5hmC/5caC; excised by TDG in demethylation pathways .
N-Methylcytosine N1-methyl 125.13 486-86-2 Used in nucleoside analog synthesis and natural product research . NMR, MS Commercial availability highlights its utility in chemical biology .
5-Hydroxymethylcytosine (5hmC) C5-hydroxymethyl 142.11 1123-95-1 Demethylation intermediate; enriched in neuronal and stem cells . Antibody-based assays, OxBS-seq, MS Generated by Tet1/2/3 oxidation of 5mC; less stable than 5mC .
5-Carboxylcytosine (5caC) C5-carboxyl 156.10 28814-52-8 Terminal oxidation product of 5mC; excised by TDG during active demethylation . HPLC-MS, TDG cleavage assays Accumulates in TDG-deficient cells; rare in vivo due to rapid repair .
5-Methyl-d3-cytosine-6-d1 C5-methyl (deuterated) 129.15 1219795-15-9 Isotope-labeled tracer for metabolic or stability studies . MS, isotope tracing High cost (JPY 105,600/10mg) reflects synthetic complexity .

Structural and Functional Insights:

  • N4-Methoxy vs.
  • Reactivity with Bisulfite : Unlike 5mC, which is resistant to bisulfite conversion, the N4-methoxy group may alter reactivity, though this remains untested. If unreactive, it could mimic 5mC in bisulfite-based epigenetic assays .
  • Enzymatic Processing : Unlike 5mC, this compound is unlikely to be a substrate for Tet dioxygenases due to its N4 modification, precluding oxidation to 5hmC/5caC and participation in active demethylation .

Research Implications:

  • Synthetic Accessibility : The absence of commercial listings (cf. N-Methylcytosine and deuterated analogs in ) suggests this compound may require custom synthesis, limiting its study .
  • Epigenetic Tool Development: If stable and non-toxic, it could serve as a methylation mimic to probe protein-DNA interactions or bisulfite sequencing artifacts .

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